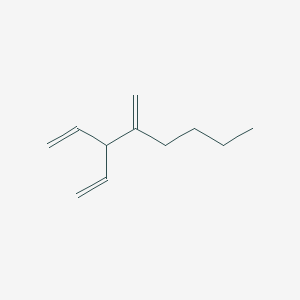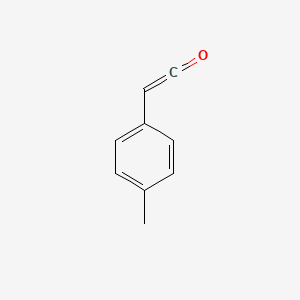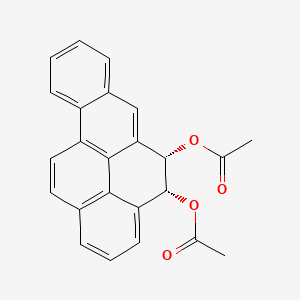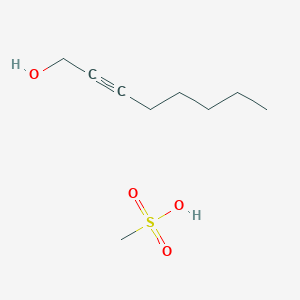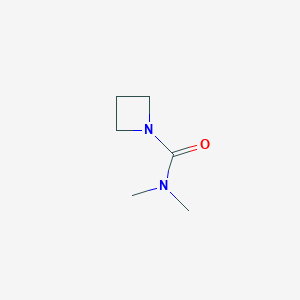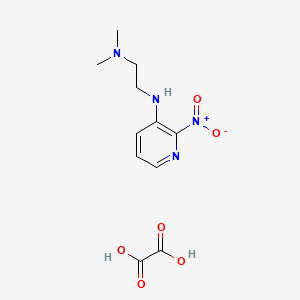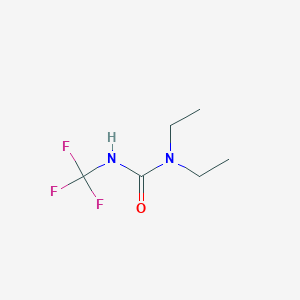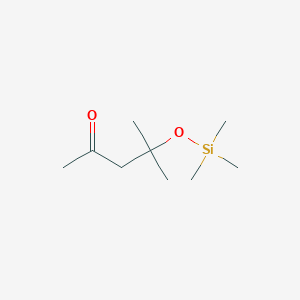
Pentane, 2-methyl-4-keto-2-trimethylsiloxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane, 2-methyl-4-keto-2-trimethylsiloxy- is an organic compound with the molecular formula C9H20O2Si. It is a derivative of pentane, featuring a ketone group and a trimethylsiloxy group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 2-methyl-4-keto-2-trimethylsiloxy- typically involves the reaction of 2-methyl-4-pentanone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Pentane, 2-methyl-4-keto-2-trimethylsiloxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentane, 2-methyl-4-keto-2-trimethylsiloxy- is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on drug development and pharmacokinetics often employs this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentane, 2-methyl-4-keto-2-trimethylsiloxy- involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the trimethylsiloxy group can stabilize intermediates through silicon-oxygen bonds. These interactions facilitate the compound’s reactivity and its role in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanone:
2-Pentene, 4-methyl-: An alkene with a similar carbon backbone but different functional groups.
Uniqueness
Pentane, 2-methyl-4-keto-2-trimethylsiloxy- is unique due to the presence of both a ketone and a trimethylsiloxy group. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications .
Properties
CAS No. |
55816-61-0 |
|---|---|
Molecular Formula |
C9H20O2Si |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
4-methyl-4-trimethylsilyloxypentan-2-one |
InChI |
InChI=1S/C9H20O2Si/c1-8(10)7-9(2,3)11-12(4,5)6/h7H2,1-6H3 |
InChI Key |
LZUXEUITVJWLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


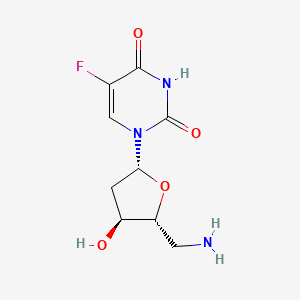
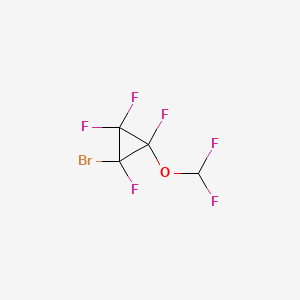
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
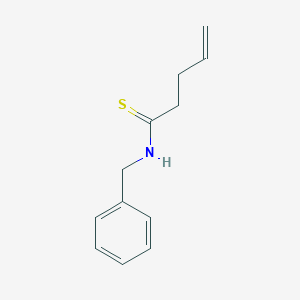
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)

